molecular formula C8H6F4O2 B1339402 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol CAS No. 86256-43-1

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

Cat. No. B1339402
CAS RN: 86256-43-1
M. Wt: 210.13 g/mol
InChI Key: UPSCFKSYRYUXEF-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6F4O2 . It has a molecular weight of 210.13 and is typically in liquid form .


Synthesis Analysis

The synthesis of such compounds often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2 . This indicates the specific arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a density of 1.4±0.1 g/cm3, a boiling point of 200.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Domino Reactions and Synthesis of Fluorinated Compounds

The single fluorine atom of certain furans and thiophenes, which can be structurally related to 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol, demonstrates the capacity for nucleophilic substitution and subsequent rearrangements under mild conditions. These rearrangements have been utilized in domino reactions, highlighting the chemical's utility in synthesizing complex fluorinated molecules with potential applications in drug design and development (Burger et al., 2001).

Metal-Free Synthesis of Fluorinated Heterocycles

A mild strategy for the intramolecular cyclization of benzylic alcohols and amines to afford fluorinated heterocycles has been developed, utilizing 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol as a precursor. This method emphasizes the role of electrophilic fluorination in creating structurally diverse molecules for pharmaceutical research (Parmar & Rueping, 2014).

Copper-Catalyzed Synthesis of Fluoro Ethers

The reaction between fluoro alcohols, like 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol, and aryl halides in the presence of copper iodide allows for the facile synthesis of fluoro ethers. This process has implications for enhancing the lipophilicity and metabolic stability of pharmaceutical compounds, demonstrating the importance of such fluoro alcohols in drug synthesis (Vuluga et al., 2009).

Rearrangements and Synthesis of Amino Acids

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol derivatives have been shown to undergo rearrangements leading to the synthesis of α-trifluoromethyl α-amino acids with aromatic, heteroaromatic, and ferrocenyl subunits. This highlights the compound's utility in synthesizing novel amino acids for biochemical research and drug development (Burger et al., 2006).

Benzylation of Alcohols

The utility of 2-Fluoro-3-(trifluoromethoxy)benzyl alcohol extends to the benzylation of alcohols, where it has been used to convert alcohols into benzyl ethers with good to excellent yield. This process is significant for the synthesis of protected intermediates in pharmaceutical chemistry (Poon & Dudley, 2006).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective clothing and ensuring good ventilation .

Future Directions

The trifluoromethoxy group is a significant research target due to its unique properties and potential applications in pharmaceuticals and agrochemicals . Future research may focus on improving the synthesis methods and expanding the applications of compounds containing this group.

properties

IUPAC Name

[2-fluoro-3-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSCFKSYRYUXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574881
Record name [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethoxy)benzyl alcohol

CAS RN

86256-43-1
Record name [2-Fluoro-3-(trifluoromethoxy)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-3-(trifluoromethoxy)benzaldehyde (1.00 g, 4.81 mmol) in methanol (20 mL) is added Sodium borohydride (0.36 g, 9.61 mmol) at 0° C. After stirring at room temperature for 16 hours, the reaction mixture is quenched with water. The mixture is diluted with ethyl acetate (100 mL) and washed with water. The organic layer is dried over sodium sulfate, and concentrated under reduced pressure to give 0.97 g (96% yield) of the title compound as colorless syrup. This material is used for the next reaction (Step-2) without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

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